

Core Chemical Identification of Usaramine

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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The table below summarizes the fundamental chemical information for **Usaramine**, a retronecine-type Pyrrolizidine Alkaloid (PA) [1] [2].

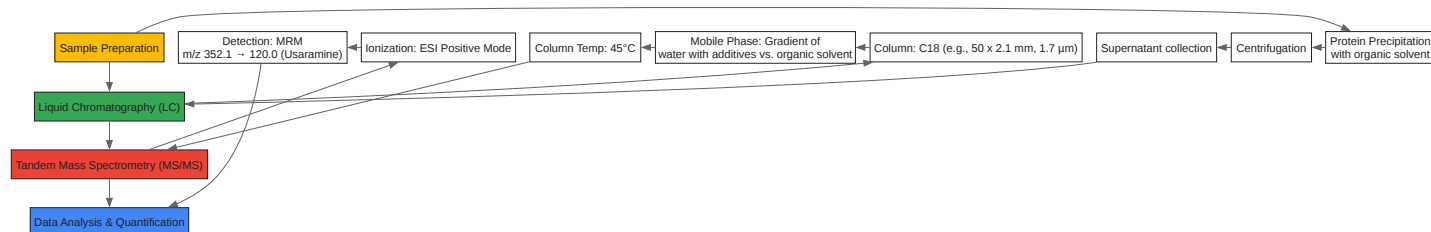
Property	Description
IUPAC Name	(1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxo-14lambda5-azatricyclo[9.5.1.0 ^{14,17}]heptadec-11-ene-3,8,14-trione [3]
Chemical Formula	C ₁₈ H ₂₅ NO ₆ [4]
Molecular Weight	351.3942 g/mol [4]
CAS Registry Number	15503-87-4 [4]
Chemical Structure	A retronecine-type pyrrolizidine alkaloid (1,2-unsaturated necine base) esterified with necic acids [2].
IUPAC Standard InChI	InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1 [4]
IUPAC Standard	BCJMNZRQJAVDLD-FXGRWVCYSA-N [4]

Property	Description
InChIKey	

Analytical Methods for Detection and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard technique for determining **Usaramine** in complex matrices due to its high sensitivity and specificity [5].

The following diagram illustrates a generalized LC-MS/MS workflow for quantifying **Usaramine** in a sample, such as rat plasma or honey [1] [6].



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Figure 1: Experimental LC-MS/MS workflow for **Usaramine** analysis.

Detailed LC-MS/MS Protocol

The methodology detailed here is adapted from a validated protocol for quantifying **Usaramine** and its N-oxide metabolite (UNO) in rat plasma [1].

- **Sample Preparation**

- **Protein Precipitation:** A 10 μL aliquot of plasma is mixed with 10 μL of an internal standard (e.g., Senecionine at 100 ng/mL) and 90 μL of a precipitant solvent (acetonitrile/methanol, 1:1, v/v) [1].
- **Mixing & Centrifugation:** The mixture is vortexed for 5 minutes and then centrifuged for 5 minutes at 4,000 rpm [1].
- **Injection:** A small volume (e.g., 1 μL) of the clean supernatant is injected into the LC-MS/MS system for analysis [1].

- **Liquid Chromatography (LC) Conditions**

- **Column:** ACQUITY UPLC BEH C18 (50 mm \times 2.1 mm, 1.7 μm particle size) [1].
- **Mobile Phase:**
 - **A:** 0.1% formic acid with 5 mM ammonium acetate in water [1].
 - **B:** 0.1% formic acid in acetonitrile/methanol (9:1, v/v) [1].
- **Gradient Elution:** | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 - 0.2 | 10% | | 0.2 - 1.0 | 10% \rightarrow 60% | | 1.0 - 1.1 | 60% \rightarrow 95% | | 1.1 - 1.5 | 95% | | 1.5 - 2.0 | Re-equilibrate to 10% |
- **Flow Rate:** 0.5 mL/min [1].
- **Column Temperature:** 45°C [1].

- **Mass Spectrometry (MS) Conditions**

- **Ionization:** Electrospray Ionization (ESI), positive ion mode [1].
- **Ion Source Parameters:** Voltage 5,500 V; Temperature 550°C [1].
- **Detection:** Multiple Reaction Monitoring (MRM). The key transition for **Usaramine** is **m/z 352.1** \rightarrow **120.0** with a collision energy (CE) of 37 eV [1].

Key Pharmacokinetic and Occurrence Data

Usaramine is monitored as a food contaminant and studied for its toxicological properties.

Occurrence in Food (Honey Samples)

Usaramine is one of the 35 PAs regulated by the European Commission. A 2025 study analyzing 80 retail honey samples found that 61% contained at least one PA, with **Usaramine** and its N-oxide included in the target list [6]. Another study on Italian honey found PAs in 31% of 121 samples, though echimidine was the most prevalent [7].

Pharmacokinetics and Sex Differences in Rats

A key study revealed significant sex-based differences in the metabolism of **Usaramine** in Sprague-Dawley rats [1]. The table below summarizes the main findings.

Parameter	Male Rats	Female Rats
Intravenous Administration (1 mg/kg)		
• AUC _{0-t} of Usaramine (URM)	363 ± 65 ng/mL×h	744 ± 122 ng/mL×h
• AUC _{0-t} of Usaramine N-oxide (UNO)	172 ± 32 ng/mL×h	30.7 ± 7.4 ng/mL×h
• Clearance of URM	2.77 ± 0.50 L/h/kg	1.35 ± 0.19 L/h/kg
Oral Administration (10 mg/kg)		
• AUC _{0-t} of URM	1,960 ± 208 ng/mL×h	6,073 ± 488 ng/mL×h
• AUC _{0-t} of UNO	1,637 ± 246 ng/mL×h	300 ± 62 ng/mL×h
Oral Bioavailability of URM	54.0%	81.7%

These results indicate that female rats have a higher systemic exposure to **Usaramine** and a lower capacity to metabolize it to the N-oxide form, leading to significantly higher oral bioavailability [1].

Toxicological and Regulatory Context

- **Toxicity Profile:** As a 1,2-unsaturated PA, **Usaramine** is considered a **pro-toxin**. Its toxicity is primarily due to metabolic activation in the liver by cytochrome P450 enzymes (e.g., CYP3A), forming

reactive dehydropyrrolizidine alkaloids (DHPAs). These reactive intermediates can bind to proteins and DNA, leading to **hepatotoxicity, genotoxicity, and carcinogenicity** [7] [2].

- **Regulatory Status:** While maximum levels for PAs have been established for certain foods like teas and pollen-based products in the EU, **no regulatory limits have been set specifically for honey** as of the latest information [6] [7]. However, **Usaramine** is included in the list of 35 PAs and PANOs monitored by regulatory bodies such as EFSA [6] [5].

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